molecular formula C13H13ClN4O2S B6621422 N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide

N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide

Cat. No.: B6621422
M. Wt: 324.79 g/mol
InChI Key: BWORNVBCTYBXQN-UHFFFAOYSA-N
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Description

N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit a wide range of biological activities

Properties

IUPAC Name

N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c1-2-10(19)15-7-11(20)16-13-18-17-12(21-13)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWORNVBCTYBXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding 1,3,4-thiadiazole derivative. This intermediate is then reacted with propanamide under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiadiazole core makes it a versatile intermediate in organic synthesis.

Biology: Biologically, N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: In the medical field, this compound has been studied for its potential therapeutic effects. It may be used in the development of drugs targeting specific diseases due to its biological activity.

Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.

  • Indole derivatives: Compounds containing the indole nucleus also show a range of biological activities and can be structurally related.

Uniqueness: N-[2-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]propanamide is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity.

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